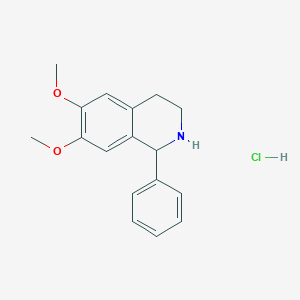

6,7-Dimethoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline hydrochloride

描述

6,7-Dimethoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline hydrochloride is a chemical compound belonging to the isoquinoline family. It is characterized by its molecular formula C17H20ClNO2 and a molecular weight of 305.80 g/mol . This compound is known for its unique structure, which includes a tetrahydroisoquinoline core substituted with methoxy groups at the 6 and 7 positions and a phenyl group at the 1 position.

属性

IUPAC Name |

6,7-dimethoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO2.ClH/c1-19-15-10-13-8-9-18-17(12-6-4-3-5-7-12)14(13)11-16(15)20-2;/h3-7,10-11,17-18H,8-9H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCBCMNDFDVDUDF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(NCCC2=C1)C3=CC=CC=C3)OC.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-Dimethoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline hydrochloride typically involves the Pictet-Spengler reaction. This reaction involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) . The reaction conditions often include heating the mixture to around 100°C to facilitate the cyclization process .

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the purification process may involve recrystallization or chromatography techniques to obtain the desired compound in high purity .

化学反应分析

Types of Reactions

6,7-Dimethoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline derivatives.

Reduction: Reduction reactions can convert it into dihydroisoquinoline derivatives.

Substitution: The methoxy groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.

Major Products Formed

Oxidation: Quinoline derivatives.

Reduction: Dihydroisoquinoline derivatives.

Substitution: Various substituted isoquinoline derivatives.

科学研究应用

Pharmaceutical Development

One of the primary applications of 6,7-Dimethoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline hydrochloride is in the development of pharmaceuticals aimed at treating neurological disorders. Research indicates that this compound may have therapeutic effects by modulating neurotransmitter systems. Specifically, it has been shown to inhibit monoamine oxidase (MAO), an enzyme that breaks down neurotransmitters like dopamine and serotonin. This inhibition can lead to increased levels of these neurotransmitters, potentially enhancing mood and cognitive functions .

Neuroscience Research

In neuroscience research, this compound serves as a critical tool for investigating neurotransmitter systems. It aids researchers in understanding brain functions and the mechanisms underlying various mental health conditions. Studies utilizing this compound have explored its neuroprotective properties and its role in neurogenesis—processes crucial for brain health and recovery from injury .

Natural Product Synthesis

This compound is also employed in the synthesis of other bioactive molecules. Its unique structure allows it to be a precursor in developing new natural products with medicinal properties. Researchers utilize this compound to create derivatives that may exhibit enhanced biological activities or target specific therapeutic areas .

Analytical Chemistry

In analytical chemistry, this compound plays a significant role in developing methods for detecting and quantifying isoquinoline derivatives. Its chemical properties facilitate accurate chemical analysis across various samples. Techniques such as high-performance liquid chromatography (HPLC) often incorporate this compound to improve detection limits and specificity .

Drug Interaction Studies

Another critical application of this compound is in studying drug interactions. Understanding how this compound interacts with other medications is vital for ensuring the safety and efficacy of new drug formulations. Researchers examine its pharmacokinetics and pharmacodynamics to predict potential interactions that could affect therapeutic outcomes .

Case Study 1: Neuroprotective Effects

A study published in a peer-reviewed journal demonstrated that this compound significantly reduced neuronal cell death in models of oxidative stress. The findings suggested that the compound activates the PI3K/Akt signaling pathway, promoting cell survival under stress conditions .

Case Study 2: Antiproliferative Activity

Research involving various cancer cell lines highlighted the antiproliferative effects of derivatives synthesized from this compound. The compounds exhibited selective toxicity towards cancer cells while sparing normal cells, indicating their potential as anticancer agents .

作用机制

The mechanism of action of 6,7-Dimethoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may inhibit certain enzymes by mimicking the substrate or binding to the active site, thereby blocking the enzyme’s function . Additionally, it can interact with neurotransmitter receptors, influencing signal transduction pathways in the nervous system .

相似化合物的比较

Similar Compounds

- 1-Phenyl-1,2,3,4-tetrahydroisoquinoline

- 6,7-Dimethoxy-3,4-dihydroisoquinoline hydrochloride

- 1-(4-Isopropylbenzyl)-6,7-dimethoxy-3,4-dihydroisoquinoline hydrochloride

Uniqueness

6,7-Dimethoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of methoxy groups at the 6 and 7 positions and a phenyl group at the 1 position differentiates it from other isoquinoline derivatives, making it valuable for various research and industrial applications .

生物活性

6,7-Dimethoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline hydrochloride (THIQ) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic implications based on various research findings.

- Molecular Formula : C17H20ClNO2

- Molecular Weight : 305.802 g/mol

- CAS Number : 63768-20-7

- Synonyms : 6,7-dimethoxy-1-phenyl-tetrahydroisoquinoline hydrochloride

Enzyme Inhibition

Recent studies have demonstrated that THIQ exhibits inhibitory effects on several key enzymes:

- Cholinergic Enzymes : It inhibits acetylcholinesterase and butyrylcholinesterase, which are crucial in neurodegenerative diseases like Alzheimer's. The compound showed enhanced selectivity towards butyrylcholinesterase with a significant decrease in IC50 values compared to other derivatives .

Antioxidant Activity

THIQ has been evaluated for its antioxidant potential using the DPPH assay. The results indicated a strong ability to scavenge free radicals, suggesting its utility in preventing oxidative stress-related conditions .

Cytotoxicity Studies

THIQ's cytotoxic effects were assessed on various cancer cell lines:

- HeLa Cells : Showed significant growth inhibition with viability dropping to 53% at high concentrations after 24 hours.

- MDA-MB-231 and MDA-MB-468 Cells : Demonstrated a dose-dependent reduction in cell viability, indicating potential anticancer activity .

| Cell Line | Viability (%) at 24h (1 × 10^-6 M) | Viability (%) at 48h (1 × 10^-4 M) |

|---|---|---|

| HeLa | 53 | 32 |

| MDA-MB-231 | 68 | 53 |

| MDA-MB-468 | >90 | >90 |

The biological activity of THIQ is attributed to its structural features that facilitate interaction with target enzymes. The presence of methoxy groups enhances lipophilicity and may improve binding affinity to the active sites of enzymes involved in neurotransmission and cancer cell proliferation .

Case Studies

- Alzheimer's Disease Model : In a study involving animal models of Alzheimer's disease, THIQ administration resulted in improved cognitive functions correlated with reduced acetylcholinesterase activity .

- Cancer Treatment : A combination therapy using THIQ showed synergistic effects when paired with traditional chemotherapeutics in breast cancer models, leading to enhanced tumor suppression and reduced side effects .

常见问题

Q. How to reconcile discrepancies in reported solubility data across solvents?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。